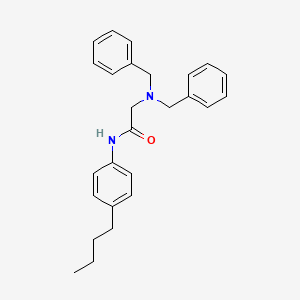![molecular formula C21H23FO3 B4332124 6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4332124.png)
6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene
Overview
Description
6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene, also known as FDB-1780, is a synthetic compound that belongs to the family of benzochromene derivatives. It has been studied for its potential in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has been found to act as a potent and selective inhibitor of the serine/threonine protein kinase, Akt. Akt is a key regulator of cell survival and proliferation, and its dysregulation has been implicated in the development and progression of various diseases, including cancer, diabetes, and cardiovascular disease. 6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has been shown to inhibit Akt activity in a dose-dependent manner, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has been found to exhibit potent anti-cancer activity in vitro and in vivo, including against breast, lung, and prostate cancer cells. It has also been shown to exhibit anti-inflammatory activity, reducing the production of pro-inflammatory cytokines in macrophages. Additionally, 6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has been found to exhibit neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene in lab experiments is its potent and selective inhibition of Akt, making it a useful tool for studying the role of Akt in various biological processes. However, one limitation is that 6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene is a synthetic compound, and its effects may not fully reflect the effects of natural compounds or physiological processes.
Future Directions
There are several future directions for research on 6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene, including:
1. Further elucidation of its mechanism of action, including its effects on downstream signaling pathways and potential interactions with other proteins and compounds.
2. Investigation of its potential in combination with other anti-cancer drugs or therapies, to enhance its efficacy and reduce potential side effects.
3. Development of more potent and selective Akt inhibitors, based on the structure of 6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene, for use in both research and clinical settings.
4. Exploration of its potential in other disease contexts, including diabetes, cardiovascular disease, and neurodegenerative diseases.
5. Investigation of its potential as a therapeutic agent for the treatment of drug-resistant cancers.
6. Study of its pharmacokinetics and pharmacodynamics, to better understand its absorption, distribution, metabolism, and excretion in vivo.
Scientific Research Applications
6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has been studied for its potential in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and future directions.
properties
IUPAC Name |
6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FO3/c1-23-19-11-16-15-5-3-4-6-18(15)25-21(17(16)12-20(19)24-2)13-7-9-14(22)10-8-13/h7-12,15,18,21H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLLGORVUPSCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OC3CCCCC3C2=C1)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide](/img/structure/B4332046.png)


![2-methoxy-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4332072.png)
![[2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate](/img/structure/B4332088.png)

![dimethyl 4-[3-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B4332099.png)

![2-{3-[1-(3-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B4332125.png)
![1-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline](/img/structure/B4332139.png)
![ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4332145.png)
![ethyl 4-methyl-3-{[({[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}benzoate](/img/structure/B4332152.png)
![4-(1,2,2,3,3,3-hexafluoropropoxy)-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide](/img/structure/B4332155.png)
![4-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]morpholine](/img/structure/B4332158.png)